4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VU6001221 is a potent and selective inhibitor of the choline transporter (CHT), which plays a crucial role in the uptake of choline into presynaptic terminals. This compound has been developed to improve pharmacokinetics and central nervous system penetration compared to its predecessor, ML352 . VU6001221 has shown promising results in preclinical models, particularly in enhancing cognitive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
VU6001221 was developed through the optimization of ML352 using traditional medicinal chemistry approaches. The synthesis involved subtle tuning of the electronics of the central phenyl core to achieve improved pharmacokinetics and central nervous system penetration . The exact synthetic route and reaction conditions are proprietary and detailed in the research conducted by Vanderbilt University .
Industrial Production Methods
The industrial production methods for VU6001221 are not widely published. it is likely that the production involves standard pharmaceutical manufacturing processes, including large-scale synthesis, purification, and quality control to ensure the compound’s efficacy and safety .
Chemical Reactions Analysis
Types of Reactions
VU6001221 primarily undergoes non-competitive inhibition reactions with the choline transporter. It does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis of VU6001221 involves the use of various reagents to modify the central phenyl core and improve its pharmacokinetic properties. Specific reagents and conditions are proprietary and detailed in the research conducted by Vanderbilt University .
Major Products Formed
The major product formed from the synthesis of VU6001221 is the compound itself, which is a potent and selective inhibitor of the choline transporter .
Scientific Research Applications
VU6001221 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
VU6001221 exerts its effects by non-competitively inhibiting the choline transporter, which is responsible for the uptake of choline into presynaptic terminals. By inhibiting this transporter, VU6001221 reduces the availability of choline for acetylcholine synthesis, thereby modulating cholinergic neurotransmission . This mechanism is believed to contribute to the compound’s procognitive effects observed in preclinical models .
Comparison with Similar Compounds
Similar Compounds
ML352: The predecessor of VU6001221, ML352, is also a choline transporter inhibitor but with less favorable pharmacokinetics and central nervous system penetration
Uniqueness
VU6001221 is unique due to its improved pharmacokinetics and central nervous system penetration compared to ML352. This makes it a more effective tool for studying the choline transporter and its role in cognitive functions .
Properties
IUPAC Name |
4-chloro-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN3O3/c1-13(2)18-11-16(27-23-18)12-22-20(25)14-4-5-17(21)19(10-14)26-15-6-8-24(3)9-7-15/h4-5,10-11,13,15H,6-9,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOCLELOJXGLLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)CNC(=O)C2=CC(=C(C=C2)Cl)OC3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.